N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound known for its diverse applications in scientific research. The compound is characterized by its distinct chemical structure which incorporates a benzothiazole core, making it a point of interest for various studies in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: : Starting with 2-aminothiophenol and an appropriate aldehyde, the benzothiazole ring is formed through a cyclization reaction.
Addition of the Sulfonamide Group:
Incorporation of the Cyanomethyl Group: : The cyanomethyl group is introduced through a nucleophilic substitution reaction, using a cyanomethyl halide and an appropriate base.
Final Coupling: : The final step involves coupling with 4-(cyanomethyl)phenyl to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Optimization of reaction conditions for scale-up, such as temperature, solvent, and concentration.
Implementation of efficient purification techniques like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, potentially forming sulfoxide or sulfone derivatives.
Reduction: : Reduction of the cyano group to an amine is possible under hydrogenation conditions.
Substitution: : The compound can engage in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substituting Agents: : Nucleophiles like amines or thiols.
Major Products
The products formed depend on the reaction conditions, but may include derivatives like sulfoxides, primary amines, or substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, enabling the study of structure-activity relationships.
Biology
In biological studies, N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been investigated for its potential as an enzyme inhibitor, owing to its structural resemblance to biological substrates.
Medicine
In medicinal chemistry, this compound shows promise in drug design. Its ability to interact with biological targets makes it a candidate for developing treatments for diseases like cancer or bacterial infections.
Industry
Industrially, the compound can be used in the production of dyes and pigments due to its stable chemical structure and vibrant properties.
Mechanism of Action
The mechanism of action involves its binding to specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact pathways may include:
Enzyme Inhibition: : By mimicking the substrate of certain enzymes, it competitively inhibits their activity.
Receptor Blocking: : It may act as an antagonist to specific receptors, thereby preventing signal transduction.
Comparison with Similar Compounds
When compared to similar compounds like benzothiazole sulfonamides or cyanomethyl derivatives, N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide stands out due to its combined structural features which enhance its binding affinity and specificity.
List of Similar Compounds
Benzothiazole sulfonamide derivatives
Cyanomethyl benzothiazoles
Sulfonamide functionalized aromatic compounds
This overview should give you a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Anything in particular you'd like to dive deeper into?
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-19-14-7-6-13(10-15(14)23-16(19)20)24(21,22)18-12-4-2-11(3-5-12)8-9-17/h2-7,10,18H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGOWDXTWGUTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CC#N)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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